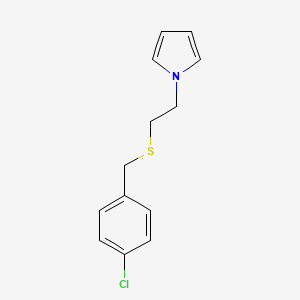

![molecular formula C15H12F3NO4S B2518429 N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine CAS No. 337921-88-7](/img/structure/B2518429.png)

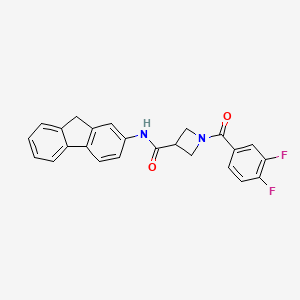

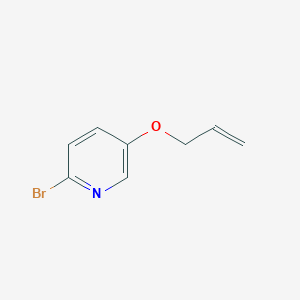

N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine is a compound that has been studied for its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The compound belongs to a class of N-(phenylsulfonyl)glycines, which have been synthesized and evaluated for their inhibitory activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of N-(phenylsulfonyl)glycines involves the introduction of sulfonyl and amino groups to a glycine backbone. These compounds are synthesized as analogues with varying substituents to enhance lipophilic character and increase inhibitory potential against aldose reductase . The synthesis process is carefully designed to prevent racemization and maintain the enantiomeric purity of the compounds, which is crucial for their biological activity . Additionally, the synthesis of related compounds, such as methyl-p-tolysulfonyl-glycine, has been reported, providing insights into the structural requirements for activity .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a phenylsulfonyl group attached to the glycine moiety, with additional substituents that can significantly affect their biological activity. For instance, the introduction of a benzoylamino group has been shown to increase potency compared to the corresponding amine . The molecular structure is also designed to interact with specific sites on the aldose reductase enzyme, as suggested by kinetic studies .

Chemical Reactions Analysis

The chemical reactivity of N-(phenylsulfonyl)glycines is influenced by the functional groups present in the molecule. For example, the N-arylsulfonylation of amino acid esters has been achieved without protecting the phenolic hydroxy group, indicating selective reactivity at the amino group . This chemoselectivity is crucial for maintaining the integrity of the molecule during chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(phenylsulfonyl)glycines are influenced by their molecular structure. These compounds have been identified as polar contaminants in environmental samples, indicating their stability and persistence in aqueous environments . The solvation effects, as well as the presence of specific functional groups, play a role in the solubility and overall behavior of these compounds in different solvents .

科学的研究の応用

Environmental Behavior and Detection

N-(phenylsulfonyl)-glycine (PSG) has been studied for its behavior in environmental settings, particularly in municipal sewage treatment plants. Research by Krause and Schöler (2000) investigated the fate of PSG and phenacetin in a sewage treatment plant, revealing the transformation of PSG into various degradation products, including N-(phenylsulfonyl)-sarcosine (PSS). This study highlighted the microbial methylation of PSG, suggesting its environmental persistence and transformation capability. Further environmental studies by the same authors identified glycine-N-(phenylsulfonyl) (GPS) as a previously unknown contaminant in sewage and surface waters, emphasizing the need for its detection and monitoring due to its potential environmental impact (Krause & Schöler, 2000; Krause, Schöler, & Heberer, 2000).

Chemical Synthesis and Applications

The compound's utility extends into synthetic chemistry, where it serves as a building block in various chemical transformations. Penso et al. (2003) demonstrated the N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters, highlighting its use in modifying amino acids without protecting the phenolic hydroxy group, which is crucial for synthesizing pharmaceuticals and biologically active compounds (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Nagaoka et al. (2020) explored the asymmetric synthesis of amino acids through Michael addition reactions of chiral glycine Schiff base Ni(II)-complex with 1-(1-phenylsulfonyl)benzene. This research underlines the compound's significance in developing new synthetic methodologies for producing chiral amino acids, which are valuable in medicinal chemistry and drug design (Nagaoka, Mei, Guo, Han, Konno, Moriwaki, & Soloshonok, 2020).

Crystal Engineering and Ligand Design

Research into the structural and ligand applications of derivatives of N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine showcases its utility in crystal engineering. Ma et al. (2008) reported on novel flexible multidentate ligands for crystal engineering, synthesizing complexes with unique properties and highlighting the potential of such compounds in developing new materials with specialized functions (Ma, Wang, Wang, Liu, Wu, Wang, Shi, & Peng, 2008).

特性

IUPAC Name |

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-5-4-6-12(9-11)19(10-14(20)21)24(22,23)13-7-2-1-3-8-13/h1-9H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZLNHKNFJGXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)

![8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2518363.png)

![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)